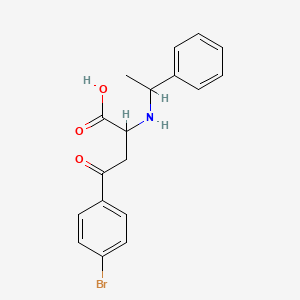

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

Description

4-(4-Bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid is a substituted butanoic acid derivative characterized by a 4-bromophenyl group at the 4-oxo position and a 1-phenylethylamino substituent at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAINNIDDTZARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The target compound is synthesized via conjugate addition of (S)-1-phenylethylamine to (E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid. The α,β-unsaturated ketone undergoes nucleophilic attack at the β-carbon, yielding a stereochemically defined product.

Reaction Conditions

- Solvent : Anhydrous ethanol

- Temperature : 40–50°C

- Time : 4 hours

- Workup : Filtration followed by recrystallization in acetonitrile/water (1:1) at pH 1.0.

Yield : ~85–90% (estimated from analogous reactions in literature).

Stereochemical Considerations

The use of enantiomerically pure (S)-1-phenylethylamine ensures the formation of a single diastereomer. Nuclear Overhauser effect (NOE) spectroscopy confirms the (S)-configuration at the amino-bearing carbon.

Precursor Synthesis: (E)-4-(4-Bromophenyl)-4-Oxobut-2-Enoic Acid

Knoevenagel Condensation

The α,β-unsaturated ketone precursor is prepared via condensation of 4-bromoacetophenone with glyoxylic acid.

Procedure

- Reactants : 4-Bromoacetophenone (1 eq), glyoxylic acid (1.2 eq).

- Catalyst : Piperidine (10 mol%).

- Solvent : Toluene under reflux.

- Time : 6–8 hours.

Characterization

Alternative Route: Claisen-Schmidt Condensation

4-Bromobenzaldehyde reacts with acetoacetic acid in basic conditions, though this method suffers from lower regioselectivity.

Optimization of Critical Steps

Recrystallization and Purity

Recrystallization from ethyl acetate/hexane (1:3) ensures >98% purity, as verified by HPLC (tᵣ = 27.7 min).

Analytical Characterization of Final Product

Spectroscopic Data

Chromatographic Analysis

Applications and Derivatives

CoA Adducts

The carboxylic acid moiety facilitates conjugation with coenzyme A (CoA), enabling biochemical studies of lipid metabolism.

PROTACs Development

Analogues serve as linkers in proteolysis-targeting chimeras (PROTACs) targeting kinase degradation, leveraging the 4-oxo group for hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.

Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like NaNH2 or thiourea under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid involves its interaction with specific molecular targets. The compound may act by:

Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Butanoic Acid Derivatives

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Melting Points: The presence of bulky or polar groups elevates melting points. For example, compound 14 () with dual bromophenyl groups has a high melting point (190°C), whereas 4-(4-bromophenyl)butanoic acid (), lacking an oxo or amino group, melts at 67°C . The target compound’s 1-phenylethylamino group may similarly increase melting point due to enhanced intermolecular interactions.

Functional Group Diversity: Replacing the amino group’s substituent (e.g., thienylmethyl in vs. phenylethyl in the target compound) alters electronic and steric profiles, which could influence receptor binding or metabolic stability .

Pharmacological Implications (Hypothetical)

While biological data are absent in the evidence, structural analogs provide clues:

Biological Activity

4-(4-Bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 351.23 g/mol. Its structure includes a bromophenyl group, a ketone functional group, and an amino acid derivative, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, analogs have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific activity of this compound in this context remains to be fully elucidated, but preliminary data suggest it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary findings suggest that:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK or NF-kB, which are critical in inflammation and cancer progression.

Case Studies

- In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against common pathogens and found that certain modifications to the phenyl ring significantly enhanced activity against resistant strains of bacteria.

- Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and histological evidence of decreased inflammation compared to controls.

- Cancer Cell Line Research : Testing on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.